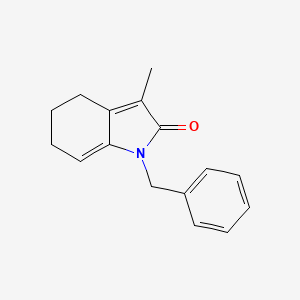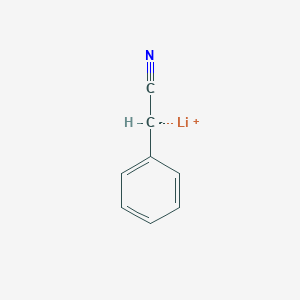
2-Methyl-3-oxobutyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-oxobutyl acetate is an organic compound that belongs to the ester family. Esters are widely known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a methyl group, a ketone group, and an acetate group. Its chemical formula is C7H12O3.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyl-3-oxobutyl acetate can be synthesized through various methods. One common synthetic route involves the esterification of 2-methyl-3-oxobutanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the compound.
化学反応の分析
Types of Reactions
2-Methyl-3-oxobutyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-methyl-3-oxobutanol and acetic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Methyl-3-oxobutanol and acetic acid.
Reduction: 2-Methyl-3-hydroxybutyl acetate.
Oxidation: Various carboxylic acids depending on the extent of oxidation.
科学的研究の応用
2-Methyl-3-oxobutyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
作用機序
The mechanism of action of 2-Methyl-3-oxobutyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on target cells and tissues.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the ketone group.
Methyl acetate: Another simple ester, differing by the absence of the ketone group and the presence of a methyl group instead of a 2-methyl-3-oxobutyl group.
Butyl acetate: Similar ester structure but with a butyl group instead of a 2-methyl-3-oxobutyl group.
Uniqueness
2-Methyl-3-oxobutyl acetate is unique due to the presence of both a ketone and an ester functional group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications.
特性
CAS番号 |
13515-64-5 |
|---|---|
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
(2-methyl-3-oxobutyl) acetate |
InChI |
InChI=1S/C7H12O3/c1-5(6(2)8)4-10-7(3)9/h5H,4H2,1-3H3 |
InChIキー |
YUXLUIFZKUCMQL-UHFFFAOYSA-N |
正規SMILES |
CC(COC(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


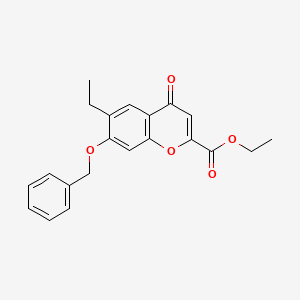
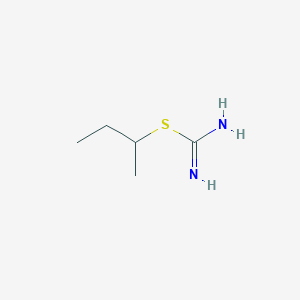
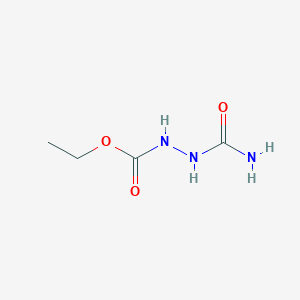
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
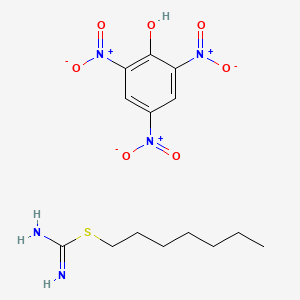
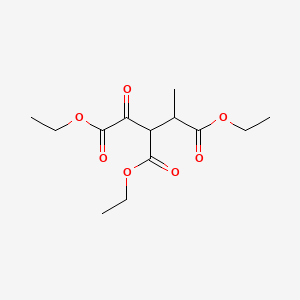
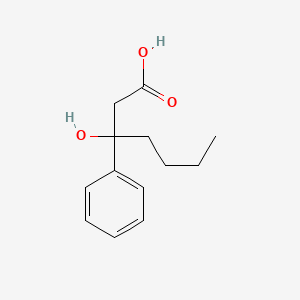
![(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-thiophen-2-ylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14721499.png)

![N-({1-[(3-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)-2,2-dimethyl-N-propylpropanamide](/img/structure/B14721522.png)
